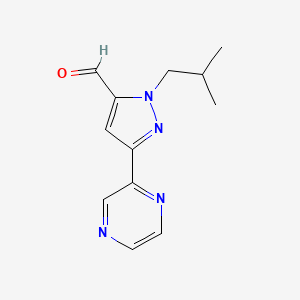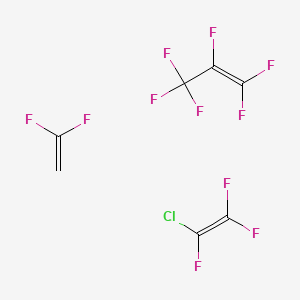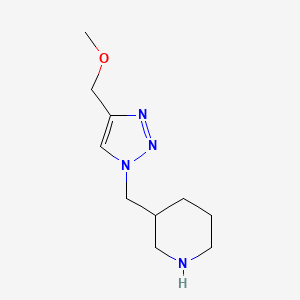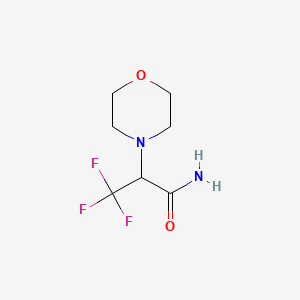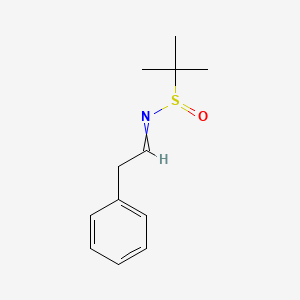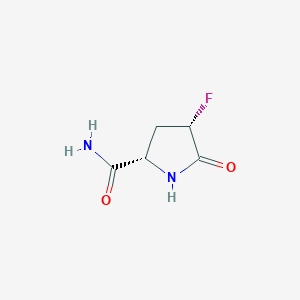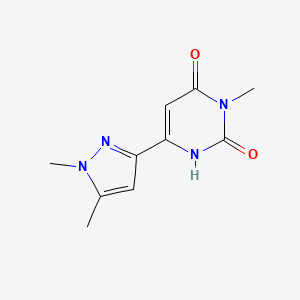
6-(1,5-dimethyl-1H-pyrazol-3-yl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(1,5-dimethyl-1H-pyrazol-3-yl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is a complex organic compound that features a pyrazole ring fused with a tetrahydropyrimidine-dione structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1,5-dimethyl-1H-pyrazol-3-yl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves multi-step organic reactions. One common method includes the condensation of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid with urea under acidic conditions, followed by cyclization to form the tetrahydropyrimidine-dione ring. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall yield. Solvent recovery and recycling are also employed to minimize waste and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
6-(1,5-dimethyl-1H-pyrazol-3-yl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole or tetrahydropyrimidine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, where halogenated derivatives can be synthesized using halogenating agents like N-bromosuccinimide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: N-bromosuccinimide in dichloromethane.
Major Products Formed
Aplicaciones Científicas De Investigación
6-(1,5-dimethyl-1H-pyrazol-3-yl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential pharmaceutical applications.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of metabolic pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Mecanismo De Acción
The mechanism of action of 6-(1,5-dimethyl-1H-pyrazol-3-yl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access and altering metabolic pathways. Additionally, its unique structure allows it to interact with cellular membranes, potentially affecting cell signaling and function .
Comparación Con Compuestos Similares
Similar Compounds
- (Z)-3-(3-bromophenyl)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxyprop-2-en-1-one
- (Z)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxy-3-phenylprop-2-en-1-one
Uniqueness
Compared to similar compounds, 6-(1,5-dimethyl-1H-pyrazol-3-yl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione stands out due to its unique combination of a pyrazole ring and a tetrahydropyrimidine-dione structure. This dual functionality provides enhanced chemical stability and reactivity, making it a versatile compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C10H12N4O2 |
|---|---|
Peso molecular |
220.23 g/mol |
Nombre IUPAC |
6-(1,5-dimethylpyrazol-3-yl)-3-methyl-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H12N4O2/c1-6-4-8(12-14(6)3)7-5-9(15)13(2)10(16)11-7/h4-5H,1-3H3,(H,11,16) |
Clave InChI |
IDJHVGBXKRZLOF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NN1C)C2=CC(=O)N(C(=O)N2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[cyclopropylmethyl(oxan-4-yl)amino]-N'-hydroxyethanimidamide](/img/structure/B15291249.png)
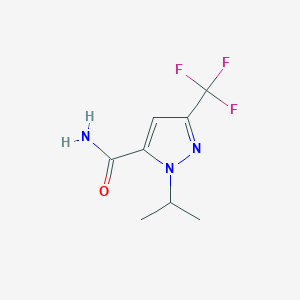
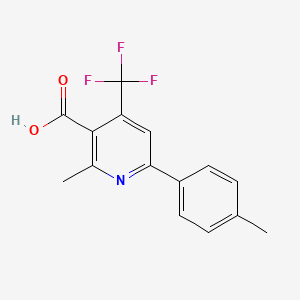
![1-Isobutyldecahydropyrido[4,3-e][1,4]oxazepine](/img/structure/B15291281.png)
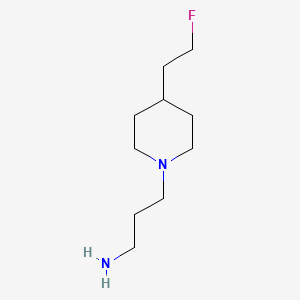


![2,2,2-Trifluoro-1-{2-[(hydroxymethyl)amino]cyclopent-1-en-1-yl}ethan-1-one](/img/structure/B15291295.png)
